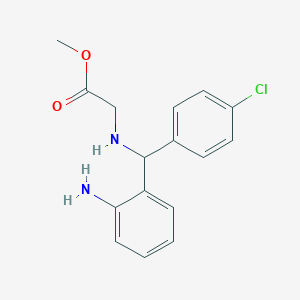

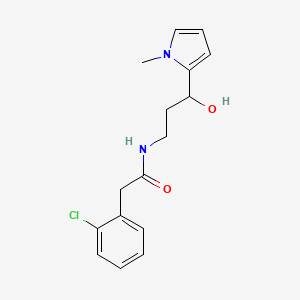

![molecular formula C19H18N2O4S B2939111 2-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 899954-60-0](/img/structure/B2939111.png)

2-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS. It is colorless and slightly viscous. Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature . Isothiazole, or 1,2-thiazole, is an organic compound consisting of the formula (CH)3S(N). The ring is unsaturated and features an S-N bond .

Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar . Isothiazole, or 1,2-thiazole, has a ring that is unsaturated and features an S-N bond .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole include a molar mass of 135.1863 g/mol, a density of 1.238 g/mL, a melting point of 2 °C, and a boiling point of 227 to 228 °C . Isothiazole has a molar mass of 85.12 g·mol −1 and a boiling point of 114 °C .Scientific Research Applications

Synthesis and Chemical Reactivity

- Unique Regioselectivity in Synthesis : The benzoxazole moiety, closely related to the benzo[d]isothiazolone dioxide structure in the compound, acts as a removable activating and directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This illustrates the potential of the compound for selective synthesis processes in organic chemistry (G. Lahm & T. Opatz, 2014).

Antitumor Activity

- Antitumor Activity of Quinazolinone Analogs : Novel series of benzyl-substituted-4(3H)-quinazolinones, which share a structural motif with the compound , demonstrated significant in vitro antitumor activity. This suggests potential applications in designing new anticancer agents (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : Derivatives of dihydroisoquinoline, which resemble the dihydroquinolinyl component of the targeted compound, were synthesized and showed promising antimicrobial activity. This indicates the potential use of the compound in the development of new antimicrobial agents (N. Rao et al., 2020).

Methodological Advances in Organic Synthesis

- Palladium-Catalyzed Synthesis Techniques : The study on the palladium-catalyzed synthesis of related compounds showcases the methodological advancements in creating complex molecules, hinting at the synthetic versatility of the compound (Priyanka Kundu et al., 2016).

properties

IUPAC Name |

2-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c22-18(20-12-5-7-14-6-1-3-9-16(14)20)11-13-21-19(23)15-8-2-4-10-17(15)26(21,24)25/h1-4,6,8-10H,5,7,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJWGWAOUACNPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(2-phenylacetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2939028.png)

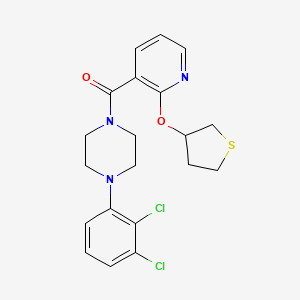

![7,9-dimethyl-3-phenyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2939030.png)

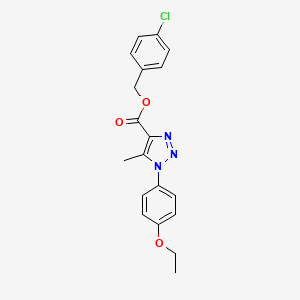

![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2939032.png)

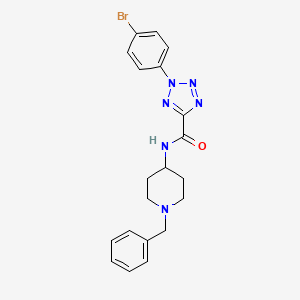

![N-(4-bromophenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2939035.png)

![4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2939036.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2939040.png)

![4-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-phenylbutanamide](/img/structure/B2939042.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2939043.png)

![5-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2939049.png)